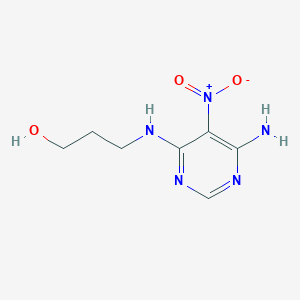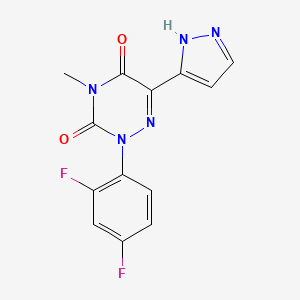
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea, also known as DPU-4, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. DPU-4 has been found to inhibit the activity of a protein called the ubiquitin-specific protease 14 (USP14), which is involved in the regulation of various cellular processes, including protein degradation and DNA repair.
Aplicaciones Científicas De Investigación
Polymerization Initiators
The compound's derivatives have shown utility in initiating the polymerization of ε-caprolactone. Selective formation of homoleptic and heteroleptic 2,5-bis(N-aryliminomethyl)pyrrolyl yttrium complexes demonstrates the compound's role in controlling the introduction of pyrrolyl ligands to yttrium atoms. This process is fine-tuned by adjusting the ligand's bulkiness, resulting in varying coordination geometries and initiating ε-caprolactone polymerization with high efficiency (Matsuo, Tani, & Mashima, 2001).
Antimicrobial Activity
Novel derivatives have been synthesized and evaluated for antimicrobial activity, revealing their potential as significant antimicrobial agents. The presence of heterocyclic rings and methoxy groups enhances their antibacterial and antifungal activities, offering a promising template for developing new therapeutic tools (Hublikar et al., 2019).
Synthesis Methods
Innovative synthesis methods for creating specific derivatives of the compound have been explored, including carbonylation reactions and substitution reactions, leading to high-yield products. These methods underline the compound's versatility and potential for further chemical modifications (Sarantou & Varvounis, 2022).
Reactivity Studies
Research into the reactivity of similar heterocyclic derivatives has provided insights into their potential applications, including the possibility of inhibitory activity against specific proteins, highlighting the compound's relevance in biochemical and medicinal chemistry contexts (Hossain et al., 2018).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-6-4-7-18(15(14)2)23(19-8-5-13-21-19)20(24)22-16-9-11-17(25-3)12-10-16/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHKYDKNNOGAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2688571.png)
![N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2688572.png)
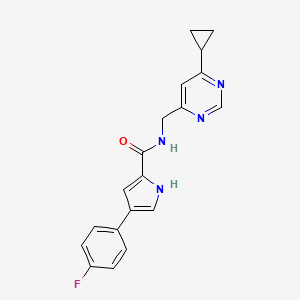
![2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2688577.png)
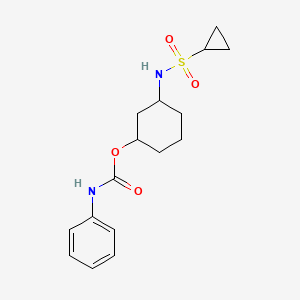
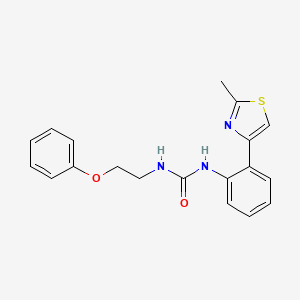


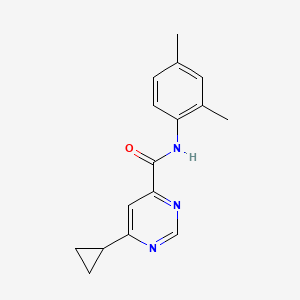
![1-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}azepane](/img/structure/B2688584.png)
